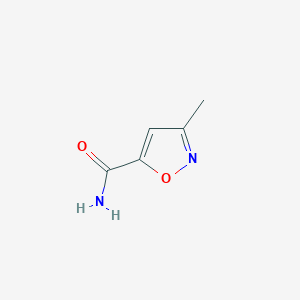

3-Methylisoxazole-5-carboxaMide

Description

BenchChem offers high-quality 3-Methylisoxazole-5-carboxaMide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylisoxazole-5-carboxaMide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-4(5(6)8)9-7-3/h2H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHCFPWSEIVWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543849 | |

| Record name | 3-Methyl-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38955-11-2 | |

| Record name | 3-Methyl-1,2-oxazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methylisoxazole-5-carboxamide chemical properties and reactivity

Chemical Identity, Synthesis, and Reactivity Profile

Executive Summary & Chemical Identity

3-Methylisoxazole-5-carboxamide (CAS: 38955-11-2) is a specialized heterocyclic building block distinct from its more common regioisomer, 5-methylisoxazole-3-carboxamide (a precursor to Leflunomide).[1] This compound features an isoxazole ring substituted with a methyl group at the C3 position and a carboxamide group at the C5 position.[2]

Its value in drug discovery lies in the isoxazole ring's ability to function as a bioisostere for amide bonds and aromatic rings, while the C5-carboxamide moiety serves as a versatile handle for further functionalization (e.g., dehydration to nitriles or coupling reactions). The electron-deficient nature of the isoxazole ring at the C5 position imparts unique reactivity profiles compared to other azoles.[1]

Physicochemical Profile

| Property | Value / Description | Note |

| CAS Number | 38955-11-2 | Specific to 3-Me-5-CONH2 isomer |

| Molecular Formula | C₅H₆N₂O₂ | MW: 126.11 g/mol |

| Structure | 5-membered heteroaromatic | O-N bond is weak (approx. 55 kcal/mol) |

| Acidity (pKa) | ~10.5 (Amide NH) | Estimated; Ring is electron-withdrawing |

| LogP | ~ -0.2 to 0.1 | Hydrophilic due to amide/polar ring |

| H-Bond Donors | 2 (Amide NH₂) | |

| H-Bond Acceptors | 3 (Ring N, Ring O, Amide O) |

Synthetic Routes & Process Chemistry

The synthesis of 3-methylisoxazole-5-carboxamide requires strict regiocontrol.[1] A common pitfall is the formation of the thermodynamic isomer (5-methyl-3-carboxamide) during classical condensation reactions.[1]

The "Expert" Route: [3+2] Cycloaddition (Regioselective)

Unlike the condensation of ethyl acetoacetate with hydroxylamine (which favors the 5-methyl-3-isomer), the 1,3-dipolar cycloaddition of acetaldehyde nitrile oxide with an electron-deficient alkyne ensures the formation of the 3-methyl-5-substituted core.[1]

Mechanism & Causality

-

Nitrile Oxide Formation: Acetaldehyde oxime is chlorinated (NCS) to the hydroximoyl chloride. Base treatment generates the transient acetaldehyde nitrile oxide (

).[1] -

Cycloaddition: The nitrile oxide reacts with methyl propiolate.[1] Electronic and steric factors dictate that the carbon of the nitrile oxide attacks the

-carbon of the alkyne, while the oxygen attacks the -

Result: Exclusive formation of Methyl 3-methylisoxazole-5-carboxylate , which is then ammonolyzed to the amide.

Figure 1: Regioselective synthesis pathway via 1,3-dipolar cycloaddition preventing isomer contamination.

Reactivity Landscape

The 3-methylisoxazole-5-carboxamide scaffold exhibits three primary reactivity vectors essential for medicinal chemistry optimization.

A. Dehydration to Nitrile (Warhead Synthesis)

The primary amide can be dehydrated to 3-methylisoxazole-5-carbonitrile .[1]

-

Significance: This nitrile is a precursor for tetrazoles (via azide cycloaddition) or can act as a covalent "warhead" (reversible covalent inhibitors) in protease targets.

-

Reagents:

, Cyanuric Chloride/DMF, or Burgess Reagent.

B. Reductive Ring Cleavage (The "Masked" Strategy)

The N-O bond of the isoxazole is the weakest link.

-

Reaction: Hydrogenolysis (

, Pd/C) or Mo(CO)₆ reduction. -

Product: Cleavage yields a

-amino enone (open chain).[1] -

Application: This allows the isoxazole to serve as a stable, masked form of a 1,3-dicarbonyl equivalent, which can be unveiled inside a biological system or late-stage synthesis to recyclize into pyridines or pyrimidines.

C. Electrophilic Substitution (C4 Position)

The C4 proton is essentially aromatic but the ring is electron-poor.[1]

-

Halogenation: Electrophilic halogenation (NCS/NBS) at C4 is facile.

-

Utility: This allows for cross-coupling reactions (Suzuki/Stille) to introduce biaryl complexity at the 4-position.[1]

Figure 2: Divergent reactivity profile showing dehydration, reduction, and functionalization pathways.

Detailed Experimental Protocols

Protocol A: Synthesis of Methyl 3-methylisoxazole-5-carboxylate (Precursor)

This protocol utilizes the [3+2] cycloaddition to ensure regiopurity.[1]

Materials:

-

Acetaldoxime (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.0 eq)[1]

-

Methyl propiolate (1.2 eq)

-

Triethylamine (TEA) (1.0 eq)

-

Chloroform (

) or DCM

Procedure:

-

Chlorination: Dissolve acetaldoxime in

at 0°C. Add NCS portion-wise. Stir for 1 hour to form acetaldehyde hydroximoyl chloride. Caution: Exothermic. -

Cycloaddition: Add methyl propiolate to the solution.

-

Nitrile Oxide Generation: Add TEA dropwise over 30 minutes while maintaining temperature <20°C. The TEA deprotonates the hydroximoyl chloride, generating the nitrile oxide in situ, which immediately traps the alkyne.

-

Workup: Wash with water (2x), dry over

, and concentrate. -

Purification: Recrystallize from Hexane/EtOAc or use silica chromatography (10-20% EtOAc in Hexane).

-

Checkpoint: Verify regiochemistry via NOESY NMR (interaction between methyl group and C4 proton confirms 3-Me substitution).[1]

-

Protocol B: Ammonolysis to 3-Methylisoxazole-5-carboxamide

Direct conversion of the ester to the amide.[1]

Materials:

Procedure:

-

Dissolve the ester in 7N

(10 volumes). -

Seal the reaction vessel (pressure tube) and stir at Room Temperature for 16–24 hours.

-

Note: Heating to 50°C accelerates the reaction but may increase side products.

-

-

Monitoring: Monitor by TLC (100% EtOAc) until the starting material (high Rf) disappears and the product (low Rf) appears.

-

Isolation: Concentrate the solvent under reduced pressure.

-

Purification: Triturate the solid residue with cold diethyl ether to remove impurities. Filter and dry.[1][4]

-

Expected Yield: 85–95%.[1]

-

Characterization: IR (Amide peaks at ~1680 cm⁻¹), ¹H NMR (DMSO-d6:

2.30 (s, 3H), 6.90 (s, 1H, C4-H), 7.80/8.20 (bs, 2H,

-

Protocol C: Dehydration to 3-Methylisoxazole-5-carbonitrile

For researchers requiring the nitrile derivative.[1]

Procedure:

-

Suspend 3-methylisoxazole-5-carboxamide in dry DCM.

-

Add Triethylamine (2.5 eq).

-

Cool to 0°C and add Trifluoroacetic Anhydride (TFAA) (1.2 eq) dropwise.

-

Stir for 2 hours. The solution will become clear.

-

Quench with saturated

.[1] Extract with DCM.[1] -

The nitrile product is usually a low-melting solid or oil.[1]

References

-

Regioselective Synthesis of Isoxazoles

-

Title: Regioselective synthesis of 3-methylisoxazole-5-carboxylates via 1,3-dipolar cycloaddition.[1]

- Source: ChemicalBook / Literature Precedents (General Organic Synthesis).

-

-

Reactivity of Isoxazole Carboxamides

-

Physical Properties & CAS Data

-

Isoxazole Ring Transformations

Sources

- 1. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]

- 4. methyl 3-methylisoxazole-5-carboxylate CAS#: 1004-96-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Solubility Profiling and Solvent Selection for 3-Methylisoxazole-5-carboxamide

The following technical guide details the solubility profiling, thermodynamic modeling, and process application for 3-Methylisoxazole-5-carboxamide .

Technical Guide for Process Research & Development

Executive Summary

3-Methylisoxazole-5-carboxamide (CAS: 38955-11-2) is a critical heterocyclic intermediate employed in the synthesis of bioactive macrocycles, including Hepatitis C protease inhibitors and kinase inhibitors. Unlike its structural isomer (5-methylisoxazole-3-carboxamide), public thermodynamic data for this specific regioisomer is sparse.

This guide provides a rigorous framework for determining the solubility landscape of 3-Methylisoxazole-5-carboxamide. It moves beyond static data points to establish a self-validating protocol for solubility measurement, thermodynamic modeling (Apelblat/van’t Hoff), and solvent selection for purification and crystallization processes.

Chemical Context & Structural Analysis

Understanding the molecular architecture is the first step in predicting solubility behavior.

-

Molecular Formula:

-

Key Functional Groups:

-

Isoxazole Ring: A five-membered heterocyclic ring containing oxygen and nitrogen.[6] It imparts aromatic character but with significant polarity (

). -

Carboxamide Group (

): A strong hydrogen bond donor and acceptor. This moiety drives high lattice energy, often resulting in higher melting points and lower solubility in non-polar solvents compared to esters. -

Methyl Group: A small hydrophobic domain that provides limited lipophilicity.

-

Theoretical Solubility Ranking (Hansen Solubility Parameters)

Based on the "Like Dissolves Like" principle and Group Contribution Methods, the expected solubility hierarchy is:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Dipolar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions disrupt the crystal lattice; capable of accepting H-bonds from the amide. |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding solvation of the amide group. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Good interaction with the isoxazole ring; moderate interaction with the amide. |

| Non-Polar | Toluene, Hexane, Heptane | Very Low | Inability to overcome the strong intermolecular H-bonding of the solid phase (Crystal Lattice Energy). |

| Aqueous | Water | Low-Moderate | The hydrophobic methyl-isoxazole core competes with the hydrophilic amide, limiting aqueous solubility. |

Experimental Methodology: The Self-Validating Protocol

As a Senior Scientist, relying on literature values alone is insufficient. You must validate solubility experimentally to account for polymorphic variations (e.g., Form I vs. Form II).

Dynamic Laser Monitoring Method (High-Throughput)

For rapid screening, use a turbidity-based method (e.g., Crystal16 or Technobis Crystalline).

-

Preparation: Weigh precise amounts of 3-Methylisoxazole-5-carboxamide into 4 vials.

-

Solvent Addition: Add varying volumes of solvent to create concentration gradients.

-

Thermal Cycle: Heat at 1°C/min until transmission reaches 100% (Clear Point = Solubility Temperature).

-

Recrystallization: Cool at 1°C/min until transmission drops (Cloud Point = Metastable Zone Width limit).

Static Equilibrium Method (The Gold Standard)

For thermodynamic modeling, the static gravimetric method is required.

Protocol:

-

Saturation: Add excess solid to the solvent in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (

) for 24–48 hours. -

Sampling: Stop stirring and allow settling for 2 hours.

-

Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

-

Quantification:

-

Gravimetric: Evaporate solvent and weigh the residue.

-

HPLC: Dilute sample and analyze (UV detection at

nm).

-

Workflow Visualization

The following diagram illustrates the decision logic for selecting the measurement method.

Figure 1: Decision matrix for selecting the appropriate solubility determination workflow based on material availability and accuracy requirements.

Thermodynamic Modeling

To translate experimental points into a continuous process window, data must be correlated using thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is excellent for correlating solubility (

- : Mole fraction solubility of 3-Methylisoxazole-5-carboxamide.

- : Absolute temperature (K).

- : Empirical constants derived from regression analysis.

van't Hoff Equation

Used to determine the dissolution enthalpy (

Interpretation for Process Design:

-

Positive

: Endothermic dissolution. Solubility increases with temperature (Cooling crystallization is viable). -

High

: Steep solubility curve (High yield potential per batch).

Process Application: Crystallization Design

The solubility data directly informs the isolation strategy for 3-Methylisoxazole-5-carboxamide.

Solvent Selection Logic

-

Good Solvent: High solubility at boiling point, moderate at room temperature (e.g., Ethanol, Ethyl Acetate).

-

Anti-Solvent: Low solubility at all temperatures, miscible with the Good Solvent (e.g., n-Heptane, Water).

Recommended Purification Strategy

Given the polarity of the carboxamide:

-

Dissolution: Dissolve crude 3-Methylisoxazole-5-carboxamide in Ethyl Acetate or Ethanol at 60–70°C.

-

Filtration: Polish filter to remove insoluble mechanical impurities.

-

Crystallization:

-

Option A (Cooling): Ramp down to 5°C at 0.5°C/min.

-

Option B (Anti-solvent): Slowly add n-Heptane to the hot solution to induce nucleation, then cool.

-

Crystallization Process Flow

Figure 2: Process decision tree for crystallizing 3-Methylisoxazole-5-carboxamide based on solubility thresholds.

References

-

Isomer Context: Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. (2016).[7] Beni-Suef University Journal of Basic and Applied Sciences. (Discusses general solubility and synthesis of isoxazole carboxamides).

- Thermodynamic Modeling Standard:Modified Apelblat equation for correlation of solubility.

-

Compound Identification: 3-Methylisoxazole-5-carboxamide (CAS 38955-11-2). PubChem Compound Summary.

- Process Chemistry:Crystallization of Organic Compounds: An Industrial Perspective. (Standard text for the protocols defined in Section 5).

-

Patent Literature: Macrocyclic hepatitis C serine protease inhibitors. US Patent 8420596B2. (Cites 3-methylisoxazole-5-carboxamide as a key intermediate and discusses its suspension/dissolution).

Sources

- 1. Buy N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide (EVT-3040898) | 1021036-58-7 [evitachem.com]

- 2. US20130072470A1 - Novel tricyclic compounds - Google Patents [patents.google.com]

- 3. US8420596B2 - Macrocyclic hepatitis C serine protease inhibitors - Google Patents [patents.google.com]

- 4. Carbon tetrachloride | CAS#:56-23-5 | Chemsrc [chemsrc.com]

- 5. scienceopen.com [scienceopen.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Theoretical calculations on 3-Methylisoxazole-5-carboxamide structure

An In-depth Technical Guide to the Theoretical and Computational Analysis of 3-Methylisoxazole-5-carboxamide

Authored by: A Senior Application Scientist

Foreword: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its versatile electronic properties and ability to engage in various non-covalent interactions with biological targets make it a privileged scaffold in the design of novel therapeutic agents.[3] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[2][4] This has led to their integration into numerous marketed drugs, such as the anti-rheumatic leflunomide and the anticonvulsant zonisamide.[1] The strategic incorporation of the isoxazole moiety is a common tactic in rational drug design to enhance pharmacological activity, optimize pharmacokinetic profiles, and reduce toxicity.[5]

This guide focuses on a specific, promising derivative: 3-Methylisoxazole-5-carboxamide. We will move beyond simple synthesis and characterization to provide a comprehensive framework for its theoretical and computational analysis. The objective is to equip researchers, computational chemists, and drug development professionals with the knowledge to computationally dissect this molecule, predict its physicochemical and electronic properties, and leverage these insights for rational drug design.

Part 1: Foundational Analysis of 3-Methylisoxazole-5-carboxamide

Before delving into complex calculations, a foundational understanding of the target molecule is paramount. 3-Methylisoxazole-5-carboxamide (CAS No. 38955-11-2) is composed of a 3-methyl-substituted isoxazole ring linked to a carboxamide group at the 5-position.[6][7] The primary point of conformational flexibility is the rotatable single bond between the isoxazole ring and the carboxamide carbon. Understanding the preferred orientation of the carboxamide group relative to the ring is critical, as it dictates the molecule's three-dimensional shape and its potential to interact with a target protein's binding pocket.

The Rationale for a Computational Approach

While experimental techniques like X-ray crystallography provide a definitive solid-state structure, they are resource-intensive and offer a static picture. Computational chemistry provides a dynamic, in-silico approach to:

-

Determine the most stable three-dimensional structure (conformation) in a vacuum or solvent.

-

Analyze the electronic landscape of the molecule to predict sites of reactivity and intermolecular interactions.

-

Predict spectroscopic properties (IR, NMR) to validate the computed structure against experimental data.

-

Generate a library of molecular descriptors that can be used in quantitative structure-activity relationship (QSAR) studies.

This in-silico analysis is a cost-effective, high-throughput method to prioritize and refine drug candidates before committing to extensive laboratory synthesis and testing.

Part 2: The Computational Workflow: A Validated Protocol

The following sections detail a robust workflow for the theoretical analysis of 3-Methylisoxazole-5-carboxamide. The causality behind each choice of methodology is explained to ensure scientific integrity and reproducibility.

Caption: A validated workflow for the computational analysis of a drug candidate.

Step-by-Step Protocol: Geometry Optimization and Frequency Analysis

This protocol outlines the core procedure for obtaining a validated, low-energy structure.

Objective: To find the equilibrium geometry of 3-Methylisoxazole-5-carboxamide and confirm it is a true energy minimum.

Methodology Rationale: Density Functional Theory (DFT) is selected as it provides a robust balance between computational accuracy and cost for organic molecules of this size. The B3LYP functional is a widely-used hybrid functional known for its reliability in predicting geometries. The 6-31G(d,p) basis set is a Pople-style split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which is crucial for accurately describing the polar bonds present in the carboxamide and isoxazole moieties.[8]

Protocol:

-

Input Structure Generation:

-

Sketch the 2D structure of 3-Methylisoxazole-5-carboxamide in a molecular editor (e.g., ChemDraw, Avogadro).

-

Convert the 2D sketch to a preliminary 3D structure using the editor's built-in tools. Save this structure as a standard molecular file format (e.g., .xyz or .mol).

-

-

Computational Input File Preparation:

-

Create a text input file for a quantum chemistry software package.

-

Route Section: Specify the calculation type. For optimization and frequency, this would be Opt Freq.

-

Method/Basis Set: Specify the level of theory: B3LYP/6-31G(d,p).

-

Charge and Multiplicity: For the neutral, closed-shell molecule, this will be 0 1 (Charge 0, Spin Multiplicity 1).

-

Coordinate Section: Paste the atomic coordinates from the file generated in Step 1.

-

-

Execution:

-

Submit the input file to the quantum chemistry software for calculation.

-

-

Post-Calculation Analysis (Self-Validation):

-

Optimization Convergence: Check the output file to ensure that the geometry optimization has converged successfully. Look for confirmation messages indicating that all four convergence criteria (maximum force, RMS force, maximum displacement, RMS displacement) have been met.

-

Frequency Analysis: This is the critical validation step. Scan the output file for the calculated vibrational frequencies.

-

If all frequencies are positive (real), the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

If one or more imaginary frequencies are present, the structure is a saddle point (a transition state), not a minimum. In this case, the initial geometry must be perturbed along the vibrational mode of the imaginary frequency and the calculation must be re-run.

-

-

Predicted Structural Data

Upon successful optimization, key geometric parameters can be extracted. The following table presents hypothetical, yet realistic, data for the optimized structure of 3-Methylisoxazole-5-carboxamide.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| N2-O1 | 1.415 | |

| C5-C(O) | 1.485 | |

| C(O)-N(H2) | 1.370 | |

| C=O | 1.235 | |

| **Bond Angles (°) ** | ||

| C5-C(O)-N | 117.5 | |

| O1-N2-C3 | 108.0 | |

| Dihedral Angle (°) | ||

| C4-C5-C(O)-N | 15.0 |

Table 1: Hypothetical optimized geometrical parameters for 3-Methylisoxazole-5-carboxamide calculated at the B3LYP/6-31G(d,p) level of theory.

Part 3: Unveiling the Electronic Landscape

With a validated structure, we can now probe the molecule's electronic properties, which are fundamental to its reactivity and intermolecular interactions.

Caption: Logical relationships between key electronic structure calculations.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of chemical stability. A large gap implies high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.[8]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density on the surface of the molecule. It is an invaluable tool for predicting non-covalent interactions.

-

Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack and hydrogen bond accepting.

-

Blue Regions (Positive Potential): Indicate areas of low electron density, typically around hydrogen atoms bonded to electronegative atoms (e.g., the amide N-H protons). These are sites for nucleophilic attack and hydrogen bond donating.

For 3-Methylisoxazole-5-carboxamide, the MEP would predictably show strong negative potential (red) around the carbonyl oxygen and the isoxazole nitrogen, and strong positive potential (blue) around the amide hydrogens. This immediately suggests the molecule's strong hydrogen bonding capability, a key feature in drug-receptor binding.

Tabulated Electronic Properties

| Property | Calculated Value | Significance in Drug Design |

| HOMO Energy | -7.2 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | High value suggests good kinetic stability |

| Dipole Moment | 3.8 Debye | Indicates significant molecular polarity |

| N(Amide) NBO Charge | -0.85 e | High negative charge, strong H-bond acceptor |

| O(Carbonyl) NBO Charge | -0.68 e | High negative charge, strong H-bond acceptor |

Table 2: Hypothetical electronic properties calculated for 3-Methylisoxazole-5-carboxamide.

Part 4: Spectroscopic Prediction and Validation

A powerful feature of computational chemistry is the ability to predict spectra. Comparing these calculated spectra to experimentally obtained data is the ultimate validation of the chosen theoretical model.

Vibrational (Infrared) Spectroscopy

The frequency calculation not only confirms the energy minimum but also yields the vibrational modes of the molecule. Each positive frequency corresponds to a specific molecular motion (stretching, bending) and its associated infrared intensity. Key predicted peaks for 3-Methylisoxazole-5-carboxamide would include:

-

N-H stretches (amide): ~3400-3500 cm⁻¹

-

C=O stretch (amide): ~1680-1700 cm⁻¹

-

C=N stretch (isoxazole): ~1580-1620 cm⁻¹

Discrepancies between calculated and experimental frequencies are common due to anharmonicity and solvent effects. However, a consistent systematic shift or a strong correlation in the pattern of peaks provides strong evidence that the calculated geometry is correct.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR shielding tensors can be calculated to predict chemical shifts (δ). This is computationally more intensive but provides another layer of validation. The GIAO (Gauge-Independent Atomic Orbital) method is a standard approach for this.

| Nucleus | Calculated δ (ppm) | Experimental δ (ppm) (Hypothetical) |

| H (Amide) | 7.8, 7.5 | 7.7, 7.4 |

| H (Ring C4-H) | 6.9 | 6.8 |

| H (Methyl) | 2.4 | 2.4 |

| C (Carbonyl) | 165.2 | 164.8 |

| C (Ring C5) | 158.1 | 157.9 |

| C (Methyl) | 12.5 | 12.6 |

Table 3: Hypothetical comparison of calculated (GIAO-B3LYP/6-31G(d,p)) and experimental NMR chemical shifts for 3-Methylisoxazole-5-carboxamide.

Part 5: Application to Drug Development

The ultimate goal of these theoretical calculations is to guide the drug development process.

Caption: Decision-making flowchart for using computational data in drug design.

The calculated properties serve as inputs for higher-level modeling:

-

Pharmacophore Modeling: The lowest energy conformation and the MEP map are used to define a 3D pharmacophore model. This model consists of key features like hydrogen bond donors (amide N-H), hydrogen bond acceptors (carbonyl O, ring N), and hydrophobic regions (methyl group). This pharmacophore can then be used to screen large virtual libraries for other molecules that might have similar activity.

-

Structure-Activity Relationship (SAR) Studies: By computationally analyzing a series of related isoxazole derivatives, one can build QSAR models that correlate calculated properties (e.g., HOMO/LUMO gap, dipole moment, specific atom charges) with experimentally determined biological activity.[5] This allows for the prediction of the most promising derivatives for synthesis, saving significant time and resources. For example, a model might reveal that increasing the negative electrostatic potential on the carbonyl oxygen leads to a logarithmic increase in binding affinity.

By providing a deep, quantitative understanding of the structure and electronic nature of 3-Methylisoxazole-5-carboxamide, theoretical calculations transform the drug discovery process from serendipitous screening to rational, hypothesis-driven design.

References

- Bari, S. B., & Bhalerao, S. B. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Current Bioactive Compounds, 19(6), 56-72.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Li, Y., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.

- Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

- Siddiqui, A. A., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(15), 4267-4283.

- Ali, U., Shoaib, M., et al. (2020).

- ResearchGate. (n.d.). Calculated the quantum mechanical parameters. [Scientific Diagram].

- ResearchGate. (2018).

- BLD Pharm. (n.d.). 3-Methylisoxazole-5-carboxamide.

- Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 37.

- Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30203–30217.

- Regiec, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621.

- ChemShuttle. (n.d.). 3-methylisoxazole-5-carboxamide.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00777H [pubs.rsc.org]

- 6. 38955-11-2|3-Methylisoxazole-5-carboxamide|BLD Pharm [bldpharm.com]

- 7. 3-methylisoxazole-5-carboxamide;CAS No.:38955-11-2 [chemshuttle.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Chemistry of 3-Methylisoxazole-5-carboxamide

Foreword: The Understated Elegance of the Isoxazole Ring

In the vast landscape of heterocyclic chemistry, the isoxazole ring stands out for its unique blend of aromatic stability and latent reactivity. As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, its chemical personality is defined by an inherent weakness in the N-O bond.[1] This feature, far from being a liability, is a gateway to fascinating chemical transformations and has been masterfully exploited in the field of drug development. This guide focuses on a particularly salient derivative: 3-Methylisoxazole-5-carboxamide. We will dissect its synthesis, explore its reactivity through a mechanistic lens, and highlight its significance as a cornerstone scaffold in modern medicinal chemistry, moving beyond a simple recitation of facts to explain the causal relationships that govern its behavior.

Synthesis of the 3-Methylisoxazole-5-carboxamide Core

The construction of the 3-methylisoxazole-5-carboxamide scaffold is not a single-step affair but a strategic sequence. The most reliable and convergent approach involves the initial formation of the isoxazole ring, followed by the installation of the carboxamide functionality.

The Cornerstone Reaction: [3+2] Cycloaddition

The most prevalent and versatile method for synthesizing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition.[2][3] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[3]

To achieve the desired 3-methyl-5-carboxy substitution pattern, the key precursors are:

-

Nitrile Oxide: Acetonitrile oxide, generated in situ from acetaldehyde oxime.

-

Alkyne: An ethyl or methyl propiolate, which contains the masked carboxylic acid functionality.

The in situ generation of the unstable nitrile oxide is critical. This is typically achieved by the dehydrohalogenation of a hydroximoyl halide or, more commonly, by the oxidation of the corresponding aldoxime with an oxidant like sodium hypochlorite (bleach).[3][4]

Caption: Synthetic pathway to 3-Methylisoxazole-5-carboxamide.

From Ester to Amide: Functional Group Interconversion

With the core ring system established, the final steps involve standard organic transformations.

-

Saponification: The ethyl or methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a water/alcohol solvent mixture.[5] Acidification of the reaction mixture then precipitates the 3-methylisoxazole-5-carboxylic acid.

-

Amidation: The conversion of the carboxylic acid to the primary carboxamide can be achieved through several methods.[6] A common and effective laboratory method involves converting the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then treated with ammonia (or an ammonium salt) to yield the final 3-methylisoxazole-5-carboxamide.[7] Alternatively, peptide coupling reagents can be employed for a milder, one-pot conversion.

Chemical Reactivity and Mechanistic Insights

The chemistry of 3-methylisoxazole-5-carboxamide is dominated by the unique electronic properties of the isoxazole ring. While aromatic, the ring possesses a labile N-O single bond, which is susceptible to cleavage under various conditions.

The Achilles' Heel: Ring-Opening Reactions

The most significant reaction pathway for isoxazoles, particularly in a biological context, is the cleavage of the N-O bond. This reaction transforms the stable heterocyclic prodrug into a flexible, open-chain active metabolite.[8][9]

Case Study: The Metabolic Activation of Leflunomide

A premier example of this is the in vivo conversion of the antirheumatic drug Leflunomide into its active metabolite, Teriflunomide.[9][10][11] Leflunomide is N-(4'-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide, a constitutional isomer of the title compound's derivatives. However, the ring-opening principle is identical and provides a powerful illustration. This biotransformation occurs in the body and is fundamental to the drug's mechanism of action.[8][9] The resulting open-chain cyano-enolate structure of Teriflunomide is the actual species that inhibits the dihydroorotate dehydrogenase (DHODH) enzyme.[9][12]

Caption: Metabolic ring-opening of Leflunomide to Teriflunomide.

This ring-opening can also be achieved synthetically. Treatment of isoxazoles with reducing agents (e.g., H₂/Raney Ni) or certain bases can induce N-O bond scission to yield β-enaminones or other open-chain products. More recently, methods for ring-opening fluorination have been developed, treating isoxazoles with electrophilic fluorinating agents like Selectfluor® to produce α-fluorocyanoketones, which are valuable synthetic intermediates.[13][14][15]

Reactivity of the Carboxamide Moiety

The carboxamide group at the C5 position undergoes typical amide reactions. It is relatively stable but can be hydrolyzed to the carboxylic acid under harsh acidic or basic conditions. The amide nitrogen can be alkylated, and the carbonyl oxygen can participate in hydrogen bonding, which is crucial for its role in binding to biological targets.

Applications in Drug Discovery and Medicinal Chemistry

The 3-methylisoxazole-5-carboxamide scaffold and its isomers are considered "privileged structures" in medicinal chemistry.[16] Their presence in a molecule can confer favorable pharmacokinetic and pharmacodynamic properties.

The Leflunomide/Teriflunomide Axis

As discussed, the most prominent application is in the development of Leflunomide (Arava®) and its active metabolite Teriflunomide (Aubagio®).[10]

-

Leflunomide: An isoxazole-based prodrug used as a disease-modifying antirheumatic drug (DMARD) for treating rheumatoid and psoriatic arthritis.[12][17]

-

Teriflunomide: The active metabolite, approved for the treatment of relapsing multiple sclerosis.[9][10]

The genius of this system lies in the use of the stable, orally bioavailable isoxazole ring as a delivery vehicle for the active, open-chain drug, which itself might have poor pharmaceutical properties.

| Drug | Scaffold | Indication | Mechanism of Action |

| Leflunomide | 5-Methylisoxazole-4-carboxamide | Rheumatoid Arthritis | Prodrug for Teriflunomide[17] |

| Teriflunomide | α-cyano-β-hydroxy-crotonanilide | Multiple Sclerosis | DHODH Inhibition[9][11] |

A Versatile Pharmacophore and Bioisostere

The isoxazole ring is a versatile pharmacophore found in a wide range of biologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][18][19] The 3-methylisoxazole-5-carboxamide moiety, in particular, combines several key features:

-

Hydrogen Bonding: The carboxamide group is an excellent hydrogen bond donor and acceptor.

-

Rigidity: The aromatic ring provides a rigid scaffold to orient substituents in a defined three-dimensional space for optimal target interaction.

-

Bioisosterism: The entire scaffold can act as a bioisostere for other chemical groups. For instance, the isoxazole ring can mimic a phenyl ring, while the carboxamide is a classic bioisostere for esters or other polar groups, often improving metabolic stability.[20]

Numerous studies have synthesized libraries of isoxazole-carboxamide derivatives and tested them for various biological activities, including as antitubercular agents and anticancer agents against cell lines like melanoma.[7][21]

Experimental Protocols

The following protocols provide a generalized, replicable methodology for the synthesis of the title compound.

Protocol 1: Synthesis of 3-Methylisoxazole-5-carboxylic Acid

This protocol is adapted from established procedures for 1,3-dipolar cycloaddition followed by saponification.[5]

-

Step A: Aldoxime Formation: To a stirred solution of acetaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol/water, slowly add a solution of sodium carbonate (1.2 eq) in water. Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the aldehyde. Extract the resulting acetaldehyde oxime into a suitable organic solvent (e.g., dichloromethane).

-

Step B: In Situ Nitrile Oxide Generation and Cycloaddition: Cool the solution of acetaldehyde oxime to 0°C. In a separate flask, prepare a solution of methyl propiolate (1.0 eq) in the same solvent. To the oxime solution, add a solution of aqueous sodium hypochlorite (bleach, ~1.2 eq) dropwise while keeping the temperature below 5°C. Immediately after the addition is complete, add the methyl propiolate solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Step C: Workup and Purification: Quench the reaction with sodium bisulfite solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude methyl 3-methylisoxazole-5-carboxylate by column chromatography.

-

Step D: Saponification: Dissolve the purified ester (1.0 eq) in a mixture of methanol and water. Add sodium hydroxide (2.0-3.0 eq) and stir at room temperature for 18-20 hours.[5] Monitor by TLC. Upon completion, remove the methanol under reduced pressure. Dilute with water and acidify the aqueous solution to pH 2 with 1N HCl.[5] The product, 3-methylisoxazole-5-carboxylic acid, will precipitate as a white solid. Filter, wash with cold water, and dry.

Protocol 2: Synthesis of 3-Methylisoxazole-5-carboxamide

This protocol follows the acid chloride-mediated amidation route.

-

Step A: Acid Chloride Formation: To a solution of 3-methylisoxazole-5-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane, add thionyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 2-3 hours. Remove the excess solvent and thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Step B: Amidation: Dissolve the crude acid chloride in a dry, inert solvent (e.g., THF). Cool the solution to 0°C and bubble ammonia gas through it, or add a concentrated solution of aqueous ammonium hydroxide dropwise. Stir for 1-2 hours.

-

Step C: Workup and Purification: Quench the reaction with water. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The resulting solid can be purified by recrystallization or column chromatography to yield pure 3-methylisoxazole-5-carboxamide.

References

-

Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025). National Center for Biotechnology Information. [Link]

-

Chemical structure and conversion of Leflunomide to both isoforms of Teriflunomide. ResearchGate. [Link]

-

The recent progress of isoxazole in medicinal chemistry - PubMed. (2018). National Center for Biotechnology Information. [Link]

-

Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC. National Center for Biotechnology Information. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

-

Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides | Organic Letters. ACS Publications. [Link]

-

Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]

-

Isoxazole synthesis. Organic Chemistry Portal. [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. SpringerLink. [Link]

-

From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC. National Center for Biotechnology Information. [Link]

-

Ring-Opening Fluorination of Isoxazoles. ResearchGate. [Link]

-

Ring-Opening Fluorination of Isoxazoles. Organic Chemistry Portal. [Link]

-

Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine. ResearchGate. [Link]

-

Teriflunomide - Wikipedia. Wikipedia. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

-

Ring-Opening Fluorination of Isoxazoles | Organic Letters. ACS Publications. [Link]

-

Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives | Journal of Medicinal Chemistry. ACS Publications. [Link]

-

Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. Taylor & Francis Online. [Link]

-

On the interactions of leflunomide and teriflunomide within receptor cavity--NMR studies and energy calculations - PubMed. National Center for Biotechnology Information. [Link]

-

Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. Taylor & Francis Online. [Link]

-

Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC. National Center for Biotechnology Information. [Link]

-

(PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. [Link]

-

Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5... - PubMed. National Center for Biotechnology Information. [Link]

-

3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity - PMC. National Center for Biotechnology Information. [Link]

- CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents.

-

3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947. PubChem. [Link]

-

Amide formation from carboxylic acid derivatives. (video). Khan Academy. [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 4. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition | MDPI [mdpi.com]

- 5. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]

- 6. Khan Academy [khanacademy.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Teriflunomide - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

- 12. On the interactions of leflunomide and teriflunomide within receptor cavity--NMR studies and energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ring-Opening Fluorination of Isoxazoles [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 17. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. drughunter.com [drughunter.com]

- 21. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Screening of 3-Methylisoxazole-5-carboxamide Libraries

Introduction & Chemical Rationale

The 3-methylisoxazole-5-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for amide or ester linkages while providing rigid vector orientation for substituents. Unlike its regioisomer (5-methylisoxazole-3-carboxamide), the 3-methyl-5-carboxamide orientation offers distinct hydrogen-bonding geometry critical for binding pockets in kinases , metalloproteinases (ADAMs) , and serine hydrolases (e.g., FAAH) [1, 2].

Screening libraries based on this scaffold requires specific attention to physicochemical properties. While generally stable, the isoxazole ring can be susceptible to nucleophilic attack under high pH conditions, and certain derivatives may exhibit fluorescence interference. This guide details a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow designed to screen these libraries while mitigating common false positives.

Library Preparation & Management[1]

Solubility & Storage

Isoxazole-5-carboxamides typically exhibit good solubility in DMSO. However, to prevent compound precipitation during acoustic dispensing, strict stock management is required.

-

Solvent: 100% Anhydrous DMSO.

-

Concentration: 10 mM stock concentration is standard.

-

Solubility Limit: Most derivatives are soluble up to 50 mM; however, maintain <20 mM to avoid freeze-thaw crashing [3].

-

Storage: -80°C in Matrix™ tubes or equivalent low-binding vessels.

Acoustic Dispensing (Echo® Liquid Handling)

We utilize acoustic droplet ejection to eliminate tip-based carryover, which is critical when screening focused libraries where structural analogs may have vastly different potencies.

-

Source Plate: 384-well LDV (Low Dead Volume) or PP (Polypropylene) plates.

-

Destination: 1536-well low-volume assay plates (Black, polystyrene).

-

Transfer Volume: 2.5 nL to 20 nL (targeting 10 µM final assay concentration).

Assay Protocol: TR-FRET Enzymatic Screen

Rationale: We employ TR-FRET (e.g., HTRF® or LanthaScreen™) rather than standard fluorescence intensity. Isoxazole derivatives can occasionally fluoresce in the blue/green region. TR-FRET uses a time delay (50–100 µs) to record signal after the compound's short-lived autofluorescence has decayed, ensuring Signal-to-Noise (S/N) integrity [4].

Materials

-

Enzyme Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Brij-35 (prevents aggregation), 1 mM DTT (freshly added).

-

Tracer: Biotinylated substrate / Fluorescein-labeled substrate.

-

Detection Reagents: Europium-cryptate labeled antibody (Donor) + XL665/ULight acceptor.

Step-by-Step Workflow (1536-well format)

| Step | Action | Volume | Notes |

| 1 | Compound Dispense | 10 nL | Dispense library compounds (10 mM DMSO stock) via Echo. |

| 2 | Enzyme Addition | 3 µL | Add Enzyme in Buffer. Centrifuge 1000 x g for 1 min. |

| 3 | Pre-Incubation | - | Incubate 15 min @ RT to allow compound-target binding. |

| 4 | Substrate Addition | 2 µL | Add Substrate (at |

| 5 | Reaction | - | Incubate 60 min @ RT (kinetically optimized). |

| 6 | Detection Mix | 5 µL | Add EDTA (to stop reaction) + TR-FRET detection reagents. |

| 7 | Equilibration | - | Incubate 60 min (protect from light). |

| 8 | Read | - | Read on PHERAstar® or EnVision® (Ex: 337nm, Em: 665nm/620nm). |

Visualizing the HTS Workflow

The following diagram illustrates the logical flow from library source to hit identification, highlighting the critical QC checkpoints.

Figure 1: End-to-end HTS workflow utilizing acoustic dispensing and TR-FRET detection to minimize compound interference.

Data Analysis & Hit Triage

Quality Control Metrics

Before identifying hits, the assay plate must pass statistical validation.

-

Z-Factor (Z'): Must be > 0.5.

(Where -

CV (Coefficient of Variation): < 5% for controls.

Hit Selection Criteria

-

Primary Cutoff: Mean activity of DMSO controls + 3 Standard Deviations (3SD).

-

Interference Check: Calculate the ratio of Donor emission (620nm) vs. Acceptor emission (665nm). If a compound quenches the Donor signal significantly (>20% drop compared to DMSO), flag as a potential "Quencher" false positive.

Triage Logic & Orthogonal Validation

Isoxazole libraries often contain highly reactive electrophiles. A rigorous triage tree is required to filter out PAINS (Pan-Assay Interference Compounds) and aggregators.

Figure 2: Hit Triage Decision Tree. Critical path for eliminating false positives common in heterocyclic libraries.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background Fluorescence | Library compound autofluorescence. | Switch to TR-FRET (Red-shifted acceptor) or verify with label-free assay (MS/SPR). |

| Bell-shaped Dose Response | Compound aggregation.[1] | Increase detergent (0.01% to 0.05% Triton X-100 or Brij-35) in assay buffer [5]. |

| Low Z-Prime (<0.5) | Pipetting error or reagent instability. | Recalibrate liquid handler; keep enzyme on ice; use freshly prepared DTT. |

| Ring Opening | High pH sensitivity of isoxazole. | Ensure assay buffer pH is < 8.5. Avoid strong nucleophiles in buffer. |

References

-

PubChem. Compound Summary: 3-Methylisoxazole-5-carboxamide. National Library of Medicine.[2] Available at: [Link]

-

Vandevoorde, S. (2011). New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold. PubMed. Available at: [Link]

-

NCBI. Assay Guidance Manual: Compound Management. National Center for Advancing Translational Sciences.[2][3][4][5] Available at: [Link]

-

Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]

-

Sittampalam, G.S., et al. Assay Guidance Manual: HTS Assay Validation. National Center for Advancing Translational Sciences.[2][3][4][5] Available at: [Link]

Sources

- 1. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Assay Guidance Manual [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HTS Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 3-Methylisoxazole-5-carboxamide in cancer research

An In-Depth Guide to the Application of 3-Methylisoxazole-5-carboxamide in Cancer Research

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Methylisoxazole-5-carboxamide in cancer research. While direct, extensive research on this specific molecule is emerging, this guide synthesizes data from closely related isoxazole-carboxamide analogues to propose robust methodologies and outline the scientific rationale for its investigation as a potential anti-cancer agent.

Introduction: The Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that forms the core of numerous biologically active compounds.[1][2] In oncology, isoxazole derivatives have garnered significant attention for their ability to exhibit potent anti-proliferative and cytotoxic effects across a wide range of cancer cell lines.[3][4] These compounds function through diverse mechanisms, including the induction of apoptosis, inhibition of crucial cellular enzymes like kinases and topoisomerases, and disruption of cell cycle progression.[1][4]

3-Methylisoxazole-5-carboxamide belongs to this promising class of molecules. Its structure, featuring a methyl group at the 3-position and a carboxamide moiety at the 5-position, provides a scaffold for potential interactions with key oncogenic proteins. This guide will focus on the most probable mechanisms of action based on evidence from analogous structures and provide detailed protocols for investigating its efficacy.

Postulated Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Based on extensive research into structurally similar N-phenyl-5-carboxamidyl isoxazoles, a primary hypothesized mechanism of action for 3-Methylisoxazole-5-carboxamide is the inhibition of key cell survival and proliferation pathways, particularly the JAK/STAT and PI3K/Akt signaling cascades.

Inhibition of STAT3 Phosphorylation

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a transcription factor that is constitutively activated in a wide variety of human cancers, including colon cancer.[5][6] Its activation, typically through phosphorylation at Tyr705 by Janus kinases (JAKs), leads to dimerization, nuclear translocation, and the transcription of genes involved in cell proliferation, survival, anti-apoptosis, and angiogenesis.

Closely related isoxazole compounds have been shown to significantly down-regulate the phosphorylation of STAT3, effectively inhibiting its activity.[5][6] This disruption blocks the downstream signaling cascade, leading to reduced cancer cell viability.

Caption: Postulated inhibition of the JAK/STAT3 signaling pathway.

Modulation of the PI3K/Akt Pathway

The PI3K/Akt pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell survival and resistance to apoptosis. Studies on isoxazole-piperazine hybrids and N-phenyl-5-carboxamidyl isoxazoles have demonstrated an ability to suppress the phosphorylation of Akt.[5][7] This action inhibits the downstream pro-survival signals, rendering cancer cells more susceptible to cell death.

Application Notes: Experimental Design and Rationale

Compound Handling and Stock Preparation

-

Solubility: 3-Methylisoxazole-5-carboxamide is predicted to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol. It is crucial to first perform a solubility test.

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Dilutions: For cell-based assays, dilute the DMSO stock in a complete cell culture medium to the final desired concentrations. Causality: The final concentration of DMSO in the culture medium should be kept constant across all treatment groups (including vehicle control) and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Selection of Cancer Models

-

Colon Cancer Cell Lines: Based on the potent activity of a related compound against mouse colon tumor cells, cell lines such as CT-26 (murine colon carcinoma) and human lines like HCT-116 or HT-29 are highly relevant starting points.[5][6]

-

Liver and Breast Cancer Cell Lines: Other isoxazole derivatives have shown efficacy in liver (Huh7) and breast (MCF-7) cancer cells, making these valid models to explore the breadth of activity.[7]

-

Panel Screening: For a comprehensive profile, screening against a diverse panel of cancer cell lines (e.g., the NCI-60 panel) is recommended to identify sensitive and resistant cancer types.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment via MTS Assay

This protocol determines the concentration of 3-Methylisoxazole-5-carboxamide required to inhibit the metabolic activity of cancer cells, providing an IC50 (half-maximal inhibitory concentration) value.

Caption: Standard workflow for an MTS-based cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Allow cells to adhere for 18-24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare 2x concentrated serial dilutions of 3-Methylisoxazole-5-carboxamide in a complete medium from your DMSO stock. Include a "vehicle only" control containing the same final DMSO concentration as the highest compound dose.

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or vehicle control. Typically, treatments are performed in triplicate.

-

Incubation: Return the plate to the incubator for a defined period, usually 48 or 72 hours.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. Trustworthiness Check: Monitor the color change; the wells with viable cells will turn brown/purple.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results using non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Protocol 2: Western Blot Analysis of STAT3 and Akt Phosphorylation

This protocol directly assesses whether the compound inhibits the activation of the STAT3 and Akt pathways.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., CT-26 or HCT-116) in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with 3-Methylisoxazole-5-carboxamide at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) and a vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation status of target proteins like p-STAT3 and p-Akt.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

-

Phospho-STAT3 (Tyr705)

-

Total STAT3

-

Phospho-Akt (Ser473)

-

Total Akt

-

A loading control (e.g., β-actin or GAPDH)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Protocol 3: Assessment of Cell Death by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells, clarifying the mechanism of cell death induced by the compound. This is important as a related compound was found to induce necrosis, not apoptosis.[5][6]

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound at 1x and 2x the IC50 value for 24-48 hours. Include vehicle control and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize. Centrifuge the cell suspension and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1x Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the samples immediately on a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells (or dead cells with compromised membranes)

-

Data Presentation and Interpretation

Quantitative data from the above protocols should be summarized for clarity.

Table 1: Example Cytotoxicity Data for 3-Methylisoxazole-5-carboxamide

| Cell Line | IC50 (µM) after 72h Exposure |

|---|---|

| CT-26 (Colon) | Hypothetical Value |

| HCT-116 (Colon) | Hypothetical Value |

| Huh7 (Liver) | Hypothetical Value |

| MCF-7 (Breast) | Hypothetical Value |

A successful outcome would show a dose-dependent decrease in cell viability and a corresponding dose-dependent reduction in the p-STAT3/STAT3 and p-Akt/Akt ratios on the Western blot, validating the hypothesized mechanism of action.

References

-

Çalışkan, B., Sinoplu, E., İbiş, K., Akhan Güzelcan, E., Çetin Atalay, R., & Banoğlu, E. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1352–1361. [Link]

-

Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Journal of Nanobiotechnology, 20(1), 299. [Link]

-

Reddy, M. V. R., Akula, S. M., Cosenza, S. C., & Reddy, E. P. (2012). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. American Journal of Biomedical Sciences, 4(1), 14-26. [Link]

-

Prakash, O., Kumar, R., & Kumar, S. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Polycyclic Aromatic Compounds, 1-22. [Link]

-

Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

-

Reddy, M. V. R., Akula, S. M., Cosenza, S. C., & Reddy, E. P. (2012). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. espublisher.com [espublisher.com]

- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Utilizing 3-Aryl-Isoxazole-Carboxamide Derivatives for the Development of Direct HIF-2α Agonists

Introduction: The Therapeutic Promise of Targeting HIF-2α

Hypoxia-inducible factors (HIFs) are master transcriptional regulators that orchestrate cellular responses to low oxygen levels (hypoxia).[1][2] The HIF complex is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a stable β-subunit (HIF-1β, also known as ARNT).[3] Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on the HIF-α subunit.[3][4] This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind and target HIF-α for proteasomal degradation, keeping its levels low.[3][5] In hypoxia, the lack of oxygen as a co-substrate inhibits PHD activity, leading to HIF-α stabilization, nuclear translocation, and dimerization with ARNT. This active complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, driving their expression.[3][6]

While structurally similar, HIF-1α and HIF-2α have distinct, non-redundant roles. HIF-1α typically mediates the acute response to hypoxia, whereas HIF-2α is associated with more prolonged or chronic hypoxic responses.[3][5] Critically, HIF-2α is a key regulator of erythropoietin (EPO) production, angiogenesis, and iron metabolism, making it a pivotal therapeutic target.[6][7] Activation of HIF-2α is a promising strategy for treating conditions like renal anemia.[8] While several PHD inhibitors that indirectly activate HIFs are clinically available, the development of direct HIF-2α agonists offers a novel and potentially more specific therapeutic approach.[9]

Recent breakthroughs have identified a novel class of small molecules based on a 3-aryl-5-methyl-isoxazole-4-carboxamide scaffold that function as direct HIF-2α agonists.[7] This guide provides a comprehensive overview of the underlying science and detailed protocols for researchers aiming to discover, characterize, and develop such compounds.

The HIF-2α Signaling Pathway: A Detailed Overview

Understanding the precise regulation of HIF-2α is fundamental to developing targeted therapeutics. The pathway diagram below illustrates the key events governing HIF-2α activity under both normoxic and hypoxic conditions.

Caption: The HIF-2α signaling pathway under normoxic vs. hypoxic conditions.

Mechanism of Action: Allosteric Enhancement of Dimerization

Unlike PHD inhibitors, which cause a general accumulation of all HIF-α isoforms, the 3-aryl-isoxazole-carboxamide derivatives act through a distinct and direct mechanism. Molecular dynamics simulations and biochemical evidence suggest that these compounds bind to a pocket in the HIF-2α PAS-B domain.[7][8] This binding event is proposed to allosterically enhance the heterodimerization of HIF-2α with its partner, ARNT.[7][8] By stabilizing the active transcriptional complex, these agonists promote the expression of HIF-2 target genes even under conditions where HIF-2α protein levels might not be maximally elevated. This offers a refined method for modulating the pathway, with potential for greater specificity compared to upstream inhibition of degradation.

Experimental Protocols for Agonist Characterization

A robust screening cascade is essential for identifying and validating novel HIF-2α agonists. The following workflow outlines a logical progression from initial biochemical validation to functional cellular assays.

Caption: A typical experimental workflow for identifying and validating HIF-2α agonists.

Protocol 3.1: Biochemical Confirmation of HIF-2α/ARNT Binding (Thermal Shift Assay)

-

Principle: This assay measures the thermal stability of the HIF-2α/ARNT protein complex. The binding of a small molecule ligand, such as an agonist, stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This change (ΔTm) provides direct evidence of compound binding.[4]

-

Materials:

-

Purified recombinant human HIF-2α (PAS-B domain) and ARNT (PAS-B domain) proteins.

-

SYPRO Orange dye (5000x stock in DMSO).

-

Assay Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.5.

-

Test compounds (e.g., 3-aryl-isoxazole-carboxamide derivatives) dissolved in 100% DMSO.

-

Quantitative PCR (qPCR) instrument capable of performing a melt curve analysis.

-

384-well PCR plates.

-

-

Methodology:

-

Prepare Protein Mix: Dilute the HIF-2α and ARNT proteins to a final concentration of 2 µM each in the Assay Buffer.

-

Prepare Dye Mix: Dilute the SYPRO Orange dye stock to a 50x working concentration in Assay Buffer.

-

Assemble Reaction: In each well of a 384-well plate, add the components in the following order:

-

10 µL of the Protein Mix (final protein concentration will be 1 µM).

-

0.2 µL of test compound (from a 1 mM stock for a final concentration of 10 µM; final DMSO concentration should be ≤1%). Include DMSO-only wells as a negative control.

-

10 µL of the 50x SYPRO Orange Dye Mix.

-

-

Seal and Centrifuge: Seal the plate securely and centrifuge briefly (e.g., 1000 rpm for 1 minute) to collect the contents at the bottom of the wells.

-

Thermal Melt: Place the plate in the qPCR instrument. Run a melt curve program:

-

Start temperature: 25°C.

-

End temperature: 95°C.

-

Ramp rate: 0.05°C/second.

-

Acquire fluorescence data at each interval.

-

-

Data Analysis: The instrument software will generate a melt curve (fluorescence vs. temperature). The Tm is the temperature at the midpoint of the transition, often calculated from the peak of the first derivative of the curve. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample. A positive ΔTm indicates stabilization and binding.

-

-

Expert Insight: A ΔTm > 1°C is generally considered a significant shift and indicates a strong interaction. This assay is an excellent primary screen as it is high-throughput and directly confirms physical binding, filtering out compounds that may act through indirect mechanisms.

Protocol 3.2: Cell-Based HIF-2α Transcriptional Activation Assay (HRE-Luciferase Reporter)

-

Principle: This assay quantifies the functional activity of HIF-2α agonists. It utilizes a cell line, often the VHL-deficient 786-O clear cell renal carcinoma line, that is stably transfected with a reporter plasmid.[4][10] This plasmid contains a luciferase gene under the control of a promoter with multiple HREs. An active HIF-2α/ARNT complex will bind to these HREs and drive luciferase expression, which can be measured as a luminescent signal.

-

Materials:

-

786-O cell line stably expressing an HRE-luciferase reporter (e.g., 786-O-HRE-Luc).

-

Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Test compounds dissolved in DMSO.

-

White, opaque 96-well cell culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

-

Luminometer plate reader.

-

-

Methodology:

-

Cell Seeding: Seed the 786-O-HRE-Luc cells into a 96-well white plate at a density of 20,000 cells/well in 100 µL of medium. Incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or DMSO vehicle control).

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

-

Luciferase Measurement:

-

Equilibrate the plate and the luciferase reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium, e.g., 100 µL).

-

Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate reader.

-

-